molecular formula C18H17N3OS2 B11284136 N-(2,5-Dimethylphenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide

N-(2,5-Dimethylphenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide

Cat. No.: B11284136
M. Wt: 355.5 g/mol
InChI Key: JXCHBIBXTHFPRJ-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethylphenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazine Ring: Starting from a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.

    Thiophene Substitution: Introduction of the thiophene group can be achieved via substitution reactions using thiophene derivatives.

    Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing techniques such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethylphenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethylphenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Interference with metabolic or signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-Dimethylphenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H17N3OS2

Molecular Weight

355.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide

InChI

InChI=1S/C18H17N3OS2/c1-12-5-6-13(2)15(10-12)19-17(22)11-24-18-8-7-14(20-21-18)16-4-3-9-23-16/h3-10H,11H2,1-2H3,(H,19,22)

InChI Key

JXCHBIBXTHFPRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3

Origin of Product

United States

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